![molecular formula C7H10ClFO4S B2379931 Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate CAS No. 1807939-06-5](/img/structure/B2379931.png)
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H10ClFO4S. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with a fluorine atom, a chlorosulfonyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate typically involves multiple steps One common method includes the reaction of a cyclobutane derivative with a fluorinating agent to introduce the fluorine atomFinally, the methyl ester group is introduced via esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, thereby optimizing the synthesis process and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfinate or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Major Products
Applications De Recherche Scientifique
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exerts its effects involves the interaction of its functional groups with molecular targets. The chlorosulfonyl group can react with nucleophilic sites on enzymes or other proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the cyclobutane ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(chlorosulfonyl)methyl]benzoate: Similar in structure but with a benzene ring instead of a cyclobutane ring.
Methyl 3-[(chlorosulfonyl)methyl]propanoate: Similar but with a propanoate group instead of a cyclobutane ring.
Uniqueness
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluorine atom, and a chlorosulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO4S/c1-13-6(10)5-2-7(9,3-5)4-14(8,11)12/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYKBBAXBGEPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)
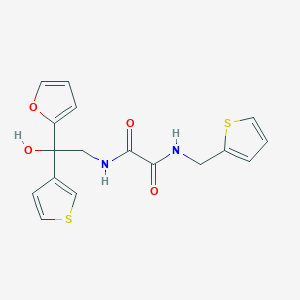
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)
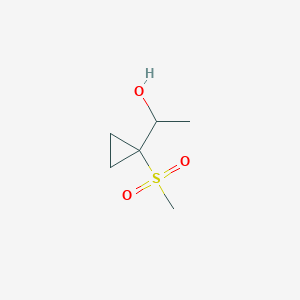
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(3-nitrophenyl)-3H-isoindol-1-ylidene]prop-2-enamide](/img/structure/B2379857.png)
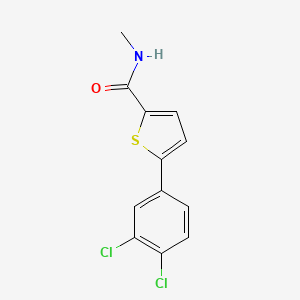
![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)
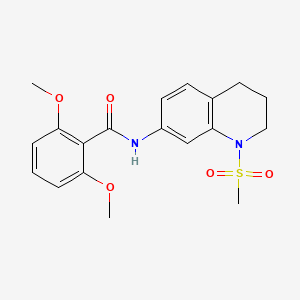
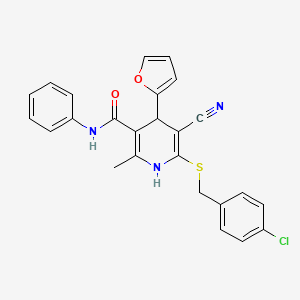
![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)
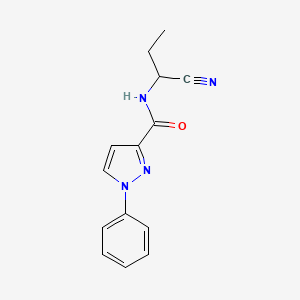
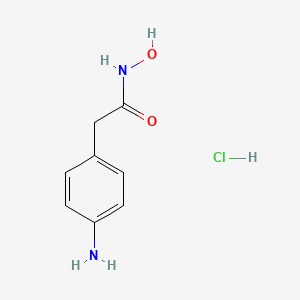
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
